molecular formula C6H13NO B1441949 trans-3-Methyl-4-aminotetrahydropyran CAS No. 937364-67-5

trans-3-Methyl-4-aminotetrahydropyran

Cat. No. B1441949
M. Wt: 115.17 g/mol
InChI Key: WFVKNHIDEGYGPD-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-3-Methyl-4-aminotetrahydropyran (trans-MATP) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white to yellow solid with a molecular weight of 151.64 .


Molecular Structure Analysis

The IUPAC name for this compound is (3R,4S)-3-methyltetrahydro-2H-pyran-4-amine hydrochloride . The InChI code for this compound is 1S/C6H13NO.ClH/c1-5-4-8-3-2-6 (5)7;/h5-6H,2-4,7H2,1H3;1H/t5-,6-;/m1./s1 .


Physical And Chemical Properties Analysis

Trans-3-Methyl-4-aminotetrahydropyran hydrochloride is a solid at room temperature . to 97% . The storage temperature is 2-8°C .

Scientific Research Applications

  • DNA Binding Studies :

    • Novel rhenium(I) and (V) complexes with Schiff bases derived from 4-aminotetrahydropyran have been synthesized and characterized. Their ability to bind with DNA was investigated, demonstrating potential applications in the study of DNA interactions and possibly in the development of new drugs (Jadoo, Booysen, & Akerman, 2017).
  • Synthesis of Various Derivatives :

    • Research has been conducted on the preparation of cis- and trans-dimethoxytetrahydropyran and their methylated derivatives, showcasing the versatility of tetrahydropyran compounds in organic synthesis (Srivastava & Brown, 1970).
  • Antiproliferative Activity Investigation :

    • The synthesis of new compounds involving methyl 3/4-[[4-(2-substituted thiazol-4-yl)phenyl]amino]-3-oxopropanoate/(4-oxobutanoate) derivatives and their antiproliferative activities were investigated, indicating potential applications in cancer research (Yurttaş, Evren, & Özkay, 2022).
  • Chemical Reactions and Stereochemistry :

    • The chemical behavior of 4-methyl-5,6-dihydropyran and its isomers under various conditions has been studied, providing insights into the stereochemical aspects of tetrahydropyrans (Ibatullin et al., 1982).
  • Synthesis of Homoallylic Amines :

    • A study demonstrates the synthesis of functionalized homoallylic amines through the hydrozirconation of allenes and nitriles, leading to 3-aminotetrahydropyrans. This showcases the potential in synthesizing complex organic molecules (Wipf & Manojlovic, 2011).
  • Asymmetric Synthesis of Stereoisomers :

    • The diastereoselective conjugate addition of lithium (S)-N-benzyl-N-[small alpha]-methylbenzylamide has been applied to the asymmetric synthesis of cis- and trans-4-aminotetrahydrofuran-3-carboxylic acids, demonstrating the precision of modern synthetic chemistry (Bunnage et al., 2004).
  • Functionalization of Tetrahydropyrans :

    • Research on the chlorination of 3-methyltetrahydropyran with sulfuryl chloride provides insights into functionalization strategies of tetrahydropyrans, relevant for chemical synthesis and drug development (Buyck & Verhue, 2010).
  • Reactions with α-Amino Acids :

Safety And Hazards

The safety information available indicates that this compound may be hazardous. The safety pictograms include an exclamation mark . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P280, P301, P301, P305, P312, P321, P330, P338, P351, P352, P362 .

properties

IUPAC Name

(3R,4S)-3-methyloxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5-4-8-3-2-6(5)7/h5-6H,2-4,7H2,1H3/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVKNHIDEGYGPD-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COCC[C@@H]1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201237155
Record name 2H-Pyran-4-amine, tetrahydro-3-methyl-, (3R,4S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201237155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-3-Methyl-4-aminotetrahydropyran

CAS RN

1638784-50-5
Record name 2H-Pyran-4-amine, tetrahydro-3-methyl-, (3R,4S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638784-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyran-4-amine, tetrahydro-3-methyl-, (3R,4S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201237155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-3-Methyl-4-aminotetrahydropyran
Reactant of Route 2
Reactant of Route 2
trans-3-Methyl-4-aminotetrahydropyran
Reactant of Route 3
trans-3-Methyl-4-aminotetrahydropyran
Reactant of Route 4
trans-3-Methyl-4-aminotetrahydropyran
Reactant of Route 5
trans-3-Methyl-4-aminotetrahydropyran
Reactant of Route 6
trans-3-Methyl-4-aminotetrahydropyran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.